

An In-depth Technical Guide to 3-Methylazetidine-1-sulfonamide

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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422

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CAS Number: 1418112-83-0 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.2 g/mol
[\[1\]](#)

This technical guide provides a comprehensive overview of **3-Methylazetidine-1-sulfonamide**, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The unique structural combination of a strained azetidine ring and a sulfonamide moiety imparts desirable physicochemical properties, making it a valuable scaffold in medicinal chemistry.

Introduction: The Scientific Rationale

The incorporation of small, strained ring systems like azetidine into drug candidates has become a prominent strategy in modern medicinal chemistry. The four-membered azetidine ring introduces a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets.[\[2\]](#)[\[3\]](#) Furthermore, this scaffold can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[\[4\]](#)

The sulfonamide group is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory effects.[\[2\]](#) The combination of these two moieties in **3-Methylazetidine-1-sulfonamide** creates a versatile building block with significant potential for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[\[4\]](#)[\[5\]](#)

Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Methylazetidine-1-sulfonamide** is presented in the table below. This data is essential for experimental design, formulation development, and safety assessments.

Property	Value	Source
CAS Number	1418112-83-0	[1] [2] [6]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	150.20 g/mol	[1]
Physical Form	Solid or liquid	[2]
Purity	Typically ≥97%	
Storage Conditions	Sealed in a dry environment at room temperature	[2]
InChI Key	AVSGFRVSZZIUNB-UHFFFAOYSA-N	[1] [2]

Safety Information:

3-Methylazetidine-1-sulfonamide is associated with the following hazard statements:

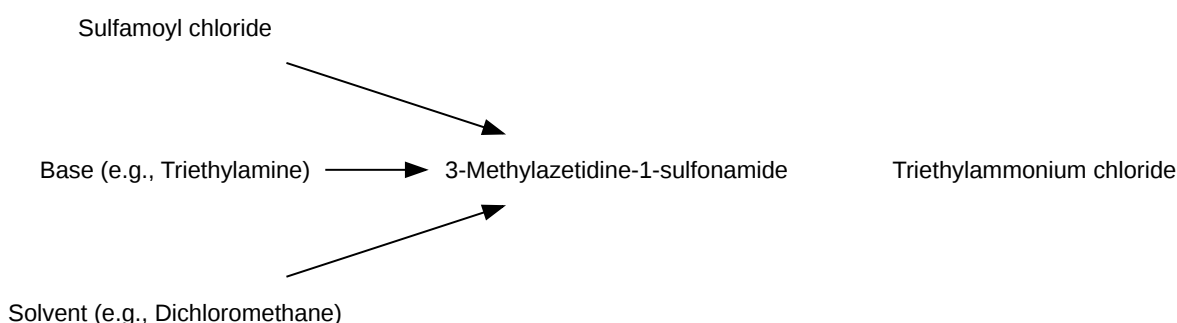
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis of 3-Methylazetidine-1-sulfonamide: A Representative Protocol

While a specific, peer-reviewed synthesis for **3-Methylazetidine-1-sulfonamide** is not readily available in the literature, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of azetidines and N-unsubstituted sulfonamides. The following two-step protocol outlines a representative synthesis starting from the commercially available 3-methylazetidine.

Overall Reaction Scheme:



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A representative synthetic scheme for **3-Methylazetidine-1-sulfonamide**.

Step 1: Synthesis of 3-Methylazetidine (Starting Material)

The synthesis of the 3-methylazetidine starting material can be achieved through various established routes, often involving the cyclization of a suitably substituted propane derivative. One common approach involves the reaction of a primary arylmethanamine with a 1,3-dihalopropane derivative, followed by deprotection.

Step 2: N-Sulfonylation of 3-Methylazetidine

The final step involves the reaction of 3-methylazetidine with a suitable sulfonylating agent to form the N-unsubstituted sulfonamide. The use of sulfamoyl chloride in the presence of a non-nucleophilic base is a common and effective method.

Experimental Protocol: Synthesis of **3-Methylazetidine-1-sulfonamide**

Materials:

- 3-Methylazetidine
- Sulfamoyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylazetidine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
- **Addition of Base:** Add triethylamine (1.2 equivalents) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Sulfamoyl Chloride:** Dissolve sulfamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride

solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
- **Washing:** Combine the organic layers and wash with brine (1 x 30 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-Methylazetidine-1-sulfonamide**.

Analytical Characterization

The structural confirmation and purity assessment of **3-Methylazetidine-1-sulfonamide** are critical for its application in research and development. The following analytical techniques are recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 3-position (a multiplet), and the methylene protons on the azetidine ring (multiplets). The protons of the sulfonamide NH₂ group will likely appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methine carbon, and the methylene carbons of the azetidine ring.[7]

High-Performance Liquid Chromatography (HPLC):

Due to its polar nature, a robust HPLC method for purity analysis would likely employ a polar-embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] A typical mobile phase could consist of a gradient of acetonitrile and water with a suitable additive like formic acid or ammonium acetate to ensure good peak shape. Detection can be achieved using a UV detector (if the molecule has a chromophore, though less likely for this structure) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8][9]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of **3-Methylazetidine-1-sulfonamide** make it an attractive scaffold for the design of novel therapeutic agents.

Central Nervous System (CNS) Disorders:

Azetidine derivatives have been extensively explored for their potential in treating CNS disorders.[4][5] The rigid azetidine core can help in orienting pharmacophoric groups for optimal interaction with CNS targets such as receptors and transporters. The introduction of the sulfonamide group can further modulate the physicochemical properties to enhance blood-brain barrier penetration.

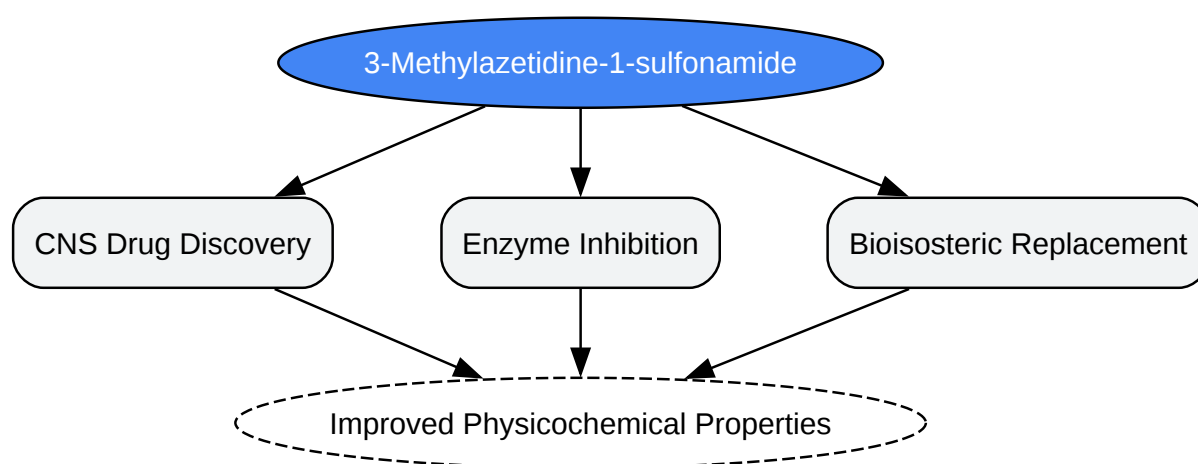
Enzyme Inhibition:

The sulfonamide moiety is a known zinc-binding group and is a key feature in many enzyme inhibitors, most notably carbonic anhydrase inhibitors.[10] The 3-methylazetidine portion of the molecule can be elaborated to introduce substituents that interact with other regions of an

enzyme's active site, potentially leading to potent and selective inhibitors for various therapeutic targets.

Bioisosteric Replacement:

The 3-methylazetidine group can serve as a bioisostere for other cyclic amines like piperidine or pyrrolidine, offering a different conformational profile and improved metabolic stability. This can be a valuable strategy in lead optimization to overcome liabilities associated with other ring systems.



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Potential applications of **3-Methylazetidine-1-sulfonamide** in drug discovery.

Conclusion

3-Methylazetidine-1-sulfonamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of its properties, a representative synthesis, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

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